molecular formula C12H11FN4 B1415426 5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197055-35-7

5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1415426
CAS No.: 2197055-35-7
M. Wt: 230.24 g/mol
InChI Key: CHEDLBGIHXPDDI-UHFFFAOYSA-N
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Description

5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a fluoro-methylphenyl group, a methyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate hydrazine derivatives with suitable nitriles. One common method involves the reaction of 3-fluoro-2-methylbenzohydrazide with ethyl cyanoacetate under basic conditions, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms of the carbonitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and carbonitrile groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(3-bromo-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(3-iodo-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Uniqueness

The uniqueness of 5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile lies in the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable candidate in drug design and development.

Properties

IUPAC Name

5-amino-1-(3-fluoro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4/c1-7-10(13)4-3-5-11(7)17-12(15)9(6-14)8(2)16-17/h3-5H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEDLBGIHXPDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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